An In-depth Technical Guide to the Chemical Structure and Properties of Diodone
An In-depth Technical Guide to the Chemical Structure and Properties of Diodone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diodone, also known as Iodopyracet, is an organoiodine compound that was historically significant as a radiocontrast agent, primarily used for intravenous urography to visualize the urinary tract. Its ability to absorb X-rays, owing to its high iodine content, allowed for the detailed imaging of kidneys, ureters, and the bladder. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols associated with Diodone. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of contrast media.
Chemical Structure and Identification
Diodone is chemically known as 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid.[1] It is a 4-pyridone derivative with iodine atoms substituted at the 3 and 5 positions of the pyridone ring, and a carboxymethyl group attached to the nitrogen atom.[1] For its application as a radiocontrast agent, it was commonly formulated as a salt with diethanolamine.
Synonyms and Identifiers
| Identifier | Diodone Acid | Diodone (Diethanolamine Salt) |
| IUPAC Name | 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid | 2-(3,5-diiodo-4-oxo-1-pyridinyl)acetic acid; 2-(2-hydroxyethylamino)ethanol |
| Synonyms | Iodopyracet Acid, Pelvirinic acid, Umbradilic acid, 3,5-Diiodo-4-pyridone-N-acetic acid | Iodopyracet, Diodon, Cardiotrast, Diatrast |
| CAS Number | 101-29-1 | 300-37-8 |
| PubChem CID | 9304 | 5284574 |
| Molecular Formula | C7H5I2NO3 | C11H16I2N2O5 |
| InChI Key | PVBALTLWZVEAIO-UHFFFAOYSA-N | RERHJVNYJKZHLJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)C(=CN1CC(=O)O)I)I | C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Chemical and Physical Properties
A summary of the key chemical and physical properties of Diodone acid and its diethanolamine salt is presented below. These properties are crucial for understanding its behavior in biological systems and for its formulation.
Quantitative Data Summary
| Property | Diodone Acid | Diodone (Diethanolamine Salt) |
| Molecular Weight | 404.93 g/mol | 510.06 g/mol |
| Melting Point | 244 °C (decomposes)[2][3] | 245-249 °C |
| Boiling Point | 422.8 ± 45.0 °C (Predicted)[2] | No data available |
| Solubility in Water | 2.787 g/L (temperature not stated)[2][3] | Miscible |
| pKa | 3.60 ± 0.10 (Predicted)[2] | Not applicable |
Experimental Protocols
Synthesis of Diodone (Diethanolamine Salt)
The following is a general manufacturing process for Diodone, synthesized from pyridine.
Materials:
-
Pyridine
-
Thionyl chloride
-
Water
-
Iodomonochloride (ICl)
-
Chloroacetic acid
-
Sodium hydrate
-
Diethanolamine
Procedure:
-
Formation of 4-Pyridyl-pyridinium chloride: React 2 moles of pyridine with thionyl chloride.
-
Formation of 4-1H-pyridone: Transform the 4-pyridyl-pyridinium chloride by adding water at 150°C.
-
Iodination: Add 1 mole of iodomonochloride (ICl) to the 4-1H-pyridone to produce 3,5-diidopyridone.
-
N-Alkylation: Convert the 3,5-diidopyridone to 3,5-diiodo-4-pyridone-N-acetic acid by adding chloroacetic acid and sodium hydrate.
-
Salt Formation: Dissolve 1 mole of 3,5-diiodo-4-pyridone-N-acetic acid in a solution of 1 mole of diethanolamine in 60 ml of water while heating.
-
Final Product Preparation: Make up the solution to 100 ml with water. Evaporate the solution and recrystallize the resulting solid to obtain the Diodone salt as white crystals.[1]
Intravenous Pyelogram (IVP) Procedure
The following protocol outlines the historical use of Diodone in an intravenous pyelogram procedure for visualizing the urinary tract.
Patient Preparation:
-
The patient may be asked to take a laxative the day before the procedure to clear the bowels.
-
The patient should refrain from eating or drinking for several hours before the test.
-
The patient will be asked to empty their bladder immediately before the procedure begins.
Procedure:
-
An initial X-ray of the abdomen is taken to ensure the intestines are clear and to get a baseline image.
-
An intravenous (IV) line is inserted into a vein in the patient's arm.
-
The Diodone contrast agent is injected through the IV line. The patient may experience a warm or flushing sensation and a metallic taste in the mouth.
-
A series of X-ray images are taken at specific time intervals (e.g., 5, 10, 15, and 30 minutes) as the Diodone is filtered by the kidneys and passes through the ureters and into the bladder.
-
The patient may be asked to change positions for different X-ray views.
-
Before the final X-ray, the patient is asked to urinate.
-
A final X-ray is taken of the empty bladder to assess bladder function.
-
The entire procedure typically takes about an hour. Patients are encouraged to drink plenty of fluids after the test to help flush the contrast agent from their system.
Mechanism of Action and Signaling Pathways
As a radiocontrast agent, Diodone does not exert its effect through interaction with specific biological signaling pathways. Instead, its utility is based on the physical principle of X-ray attenuation. The iodine atoms in the Diodone molecule have a high atomic number and are effective at absorbing X-ray photons. When Diodone is introduced into the body, it increases the radiodensity of the structures in which it concentrates, such as the urinary tract. This differential absorption of X-rays compared to the surrounding soft tissues creates a clear contrast on a radiograph, allowing for detailed visualization of the anatomy and function of the urinary system.
Visualizations
Caption: A simplified workflow for the synthesis of Diodone.
Caption: How Diodone enhances contrast in X-ray imaging.
Caption: A step-by-step workflow of the IVP procedure.
